![molecular formula C18H26N6O B12232583 N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12232583.png)
N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure comprises a piperidine ring, a triazolopyridazine moiety, and a tert-butyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction involving piperidine and a suitable leaving group on the triazolopyridazine core.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with potential unique properties and applications.
Scientific Research Applications
N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-tert-butyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide: can be compared with other similar compounds, such as:
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and may exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds with a piperidine ring may have comparable chemical properties and biological effects.
Cyclopropyl-containing Compounds: These compounds may have similar steric and electronic effects due to the presence of the cyclopropyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N6O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-tert-butyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C18H26N6O/c1-18(2,3)19-17(25)23-10-8-13(9-11-23)16-21-20-15-7-6-14(12-4-5-12)22-24(15)16/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,25) |
InChI Key |
ZKIYWZDROJXEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C3N2N=C(C=C3)C4CC4 |
Origin of Product |
United States |
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